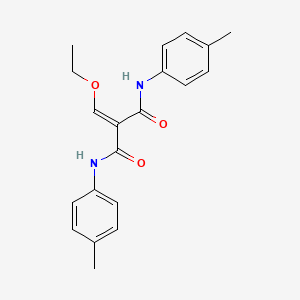
2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid” is an organic compound with the molecular formula C11H18O3 . It is also known by its IUPAC name "2-(tetrahydrofuran-2-yl)cyclohexane-1-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to a carboxylic acid group and an oxolane ring . The InChI code for this compound is 1S/C11H18O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h8-10H,1-7H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 198.26 .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation and Chemical Industry Applications
Cao et al. (2018) discussed the controllable and selective catalytic oxidation of cyclohexene, leading to various products including cyclohexanone and adipic acid. These compounds are crucial intermediates in the chemical industry, particularly for the production of nylon and other polymers. The review highlights the importance of selective oxidation processes for synthesizing specific intermediates efficiently (Cao et al., 2018).
Biotechnological Production of Value-added Chemicals
Gao et al. (2011) reviewed the biotechnological routes for producing lactic acid from biomass. Lactic acid serves as a precursor for various chemicals, including 1,2-propanediol and lactate ester, highlighting the potential of biological pathways in creating valuable chemicals from renewable resources (Gao et al., 2011).
Synthetic Methodologies in Organic Chemistry
Taber and Tirunahari (2011) provided a comprehensive review on indole synthesis, showcasing the versatility of synthetic approaches for constructing complex molecules. This work emphasizes the importance of innovative synthetic methods in organic chemistry for creating biologically active compounds and pharmaceuticals (Taber & Tirunahari, 2011).
Advanced Materials and Supramolecular Chemistry
Schreier et al. (2012) discussed the applications of the spin label amino acid TOAC in peptide studies, highlighting its use in analyzing peptide dynamics and secondary structure. This research exemplifies the intersection of supramolecular chemistry and materials science in understanding and designing novel biomaterials (Schreier et al., 2012).
Renewable Energy and Environmental Applications
Bourane et al. (2016) provided an overview of organic liquid phase hydrogen carriers, including cycloalkanes, for hydrogen storage and delivery. This study showcases the role of organic chemistry in addressing renewable energy challenges and developing sustainable energy solutions (Bourane et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(oxolan-2-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h8-10H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNRMKWKXMLDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

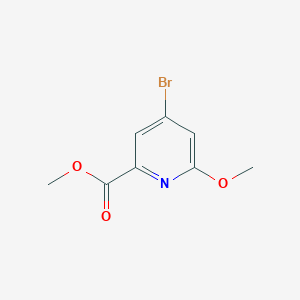

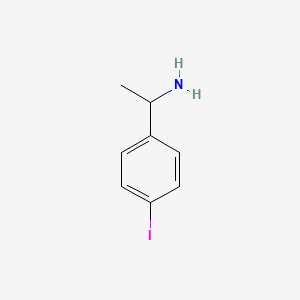
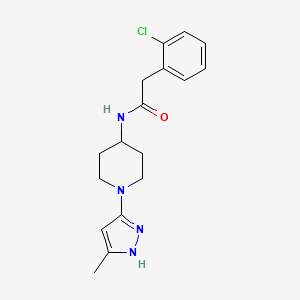
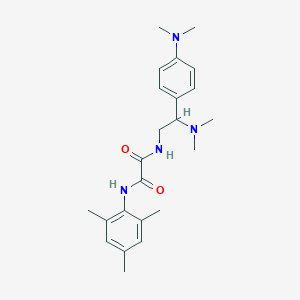
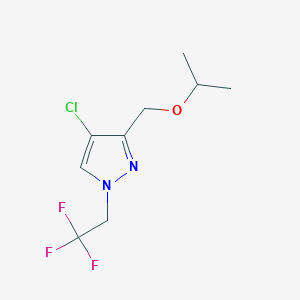
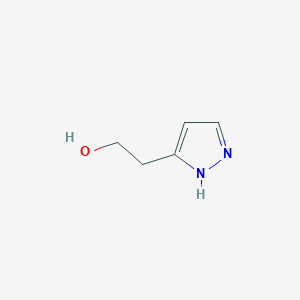

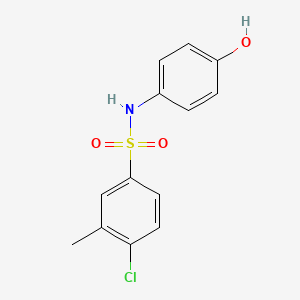

![3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2570596.png)
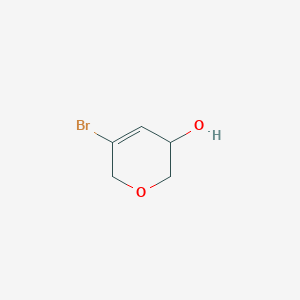
![3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2570600.png)
